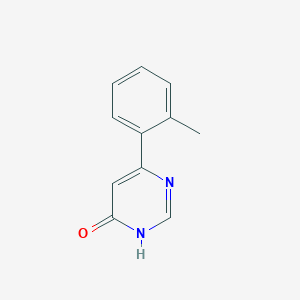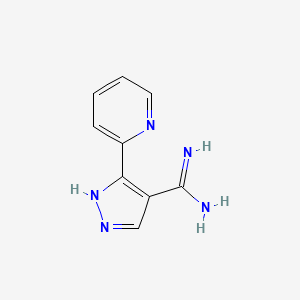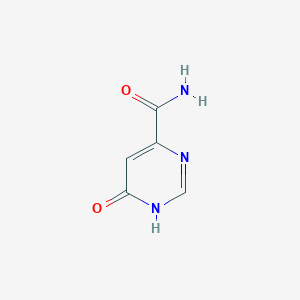
7-Fluoro-4-hidroxi-3-metil-1,2-dihidroquinolin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one is a fluorinated quinoline derivative with notable biological and pharmaceutical properties. This compound is characterized by the presence of a fluorine atom at the 7-position, a hydroxyl group at the 4-position, and a methyl group at the 3-position on the quinoline ring system.
Aplicaciones Científicas De Investigación
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one has found applications in various fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Fluorine: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under appropriate reaction conditions.
Hydroxylation and Methylation: The hydroxyl group at the 4-position can be introduced using oxidizing agents like hydrogen peroxide or osmium tetroxide, while methylation at the 3-position can be performed using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, with careful control of reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using agents like potassium permanganate or chromic acid to introduce additional functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, methyl iodide, dimethyl sulfate.
Major Products Formed:
Oxidation: Quinone derivatives, hydroxylated quinolines.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated or alkylated quinolines.
Mecanismo De Acción
7-Fluoro-4-hydroxy-3-methyl-1,2-dihydroquinolin-2-one is similar to other fluorinated quinolines, such as 7-fluoroquinoline and 4-hydroxyquinoline. its unique combination of fluorine, hydroxyl, and methyl groups imparts distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in research and development.
Comparación Con Compuestos Similares
7-Fluoroquinoline
4-Hydroxyquinoline
3-Methylquinoline
Propiedades
Número CAS |
1259438-57-7 |
|---|---|
Fórmula molecular |
C10H6FNO2 |
Peso molecular |
191.16 g/mol |
Nombre IUPAC |
7-fluoro-3-methylidene-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C10H6FNO2/c1-5-9(13)7-3-2-6(11)4-8(7)12-10(5)14/h2-4H,1H2,(H,12,14) |
Clave InChI |
JTBIXHQSVVXUOA-UHFFFAOYSA-N |
SMILES |
C=C1C(=O)C2=C(C=C(C=C2)F)NC1=O |
SMILES canónico |
C=C1C(=O)C2=C(C=C(C=C2)F)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1493668.png)



![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)
![5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493675.png)


![6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol](/img/structure/B1493680.png)



![2-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1493686.png)

